molecular formula C12H13N3S B13168721 2-amino-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carbonitrile

2-amino-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carbonitrile

Cat. No.: B13168721
M. Wt: 231.32 g/mol
InChI Key: WSAFWGURKLPHDZ-UHFFFAOYSA-N
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Description

2-amino-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carbonitrile is an organic compound that features a pyrrole ring substituted with amino, methyl, and thiophen-2-ylmethyl groups, as well as a nitrile group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrrole ring: This can be achieved through a Paal-Knorr synthesis or a Knorr pyrrole synthesis.

    Introduction of the thiophen-2-ylmethyl group: This step might involve a Friedel-Crafts alkylation reaction.

    Amino and nitrile group introduction: These functional groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include primary amines.

    Substitution: Products may include various substituted pyrroles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology

In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor ligands.

Medicine

In medicinal chemistry, compounds with similar structures are often investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, such compounds might be used in the development of new materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 2-amino-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carbonitrile would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Lacks the thiophen-2-ylmethyl group.

    2-amino-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carbonitrile: Lacks the methyl groups.

    4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carbonitrile: Lacks the amino group.

Uniqueness

The presence of both the thiophen-2-ylmethyl group and the amino group in 2-amino-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carbonitrile may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C12H13N3S

Molecular Weight

231.32 g/mol

IUPAC Name

2-amino-4,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrole-3-carbonitrile

InChI

InChI=1S/C12H13N3S/c1-8-9(2)15(12(14)11(8)6-13)7-10-4-3-5-16-10/h3-5H,7,14H2,1-2H3

InChI Key

WSAFWGURKLPHDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C#N)N)CC2=CC=CS2)C

Origin of Product

United States

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